Periandrin V
Overview
Description
Periandrin V is a naturally occurring compound belonging to the class of triterpene saponins. These compounds are glycosylated derivatives of triterpene sapogenins, which are known for their diverse biological activities. This compound is particularly notable for its intense sweetness, being approximately 200 times sweeter than sucrose .
Preparation Methods
Synthetic Routes and Reaction Conditions: Periandrin V is typically extracted from plants of the genus Periandra. The extraction process involves the use of solvents under low-temperature conditions to minimize impurities . The crude extract is then purified through various chromatographic techniques to isolate this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources, followed by purification. Advances in biotechnological methods, such as the use of genetically modified microorganisms, are being explored to enhance the yield and efficiency of this compound production .
Chemical Reactions Analysis
Types of Reactions: Periandrin V undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the glycosidic moiety of this compound.
Substitution: Substitution reactions can occur at the glycosidic linkage, leading to the formation of different glycosylated derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various glycosyl donors under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .
Scientific Research Applications
Periandrin V has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the structure-activity relationships of triterpene saponins.
Biology: Investigated for its potential as a natural sweetener and its effects on taste receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the food industry as a high-intensity sweetener
Mechanism of Action
Periandrin V exerts its effects primarily through its interaction with taste receptors. The compound binds to sweet taste receptors on the tongue, leading to the perception of sweetness. Additionally, this compound has been shown to modulate various signaling pathways involved in inflammation and cancer, although the exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Glycyrrhizin: Another triterpene saponin known for its sweetness and medicinal properties.
Stevioside: A diterpene glycoside used as a natural sweetener.
Mogroside V: A triterpene glycoside with intense sweetness
Uniqueness of Periandrin V: this compound is unique due to its specific glycosylation pattern, which contributes to its high sweetness intensity and distinct biological activities. Unlike other sweeteners, this compound contains a terminal xylose moiety instead of glucuronic acid, which enhances its sweetness .
Properties
IUPAC Name |
6-[(11-carboxy-14b-formyl-4,4,6a,6b,8a,11-hexamethyl-1,2,3,4a,5,6,6a,7,8,9,10,13,14,14a-tetradecahydropicen-3-yl)oxy]-3,4-dihydroxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H62O14/c1-36(2)23-9-11-40(6)24(8-7-20-21-17-38(4,35(50)51)14-13-37(21,3)15-16-39(20,40)5)41(23,19-42)12-10-25(36)53-34-31(28(46)27(45)30(54-34)32(48)49)55-33-29(47)26(44)22(43)18-52-33/h17,19-20,22-31,33-34,43-47H,7-16,18H2,1-6H3,(H,48,49)(H,50,51) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGFKHHCPIGSKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(CO5)O)O)O)C=O)CCC6C3(CCC7(C6=CC(CC7)(C)C(=O)O)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H62O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30934506 | |
Record name | 29-Hydroxy-25,29-dioxoolean-18-en-3-yl 2-O-pentopyranosylhexopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30934506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
778.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Periandrin V | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039591 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
152464-84-1 | |
Record name | Periandrin V | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152464841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 29-Hydroxy-25,29-dioxoolean-18-en-3-yl 2-O-pentopyranosylhexopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30934506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Melting Point |
300 °C | |
Record name | Periandrin V | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039591 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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